molecular formula C6H7NO2 B591780 4-Hydroxy-1-methyl-2-pyridone CAS No. 40357-87-7

4-Hydroxy-1-methyl-2-pyridone

Cat. No.: B591780
CAS No.: 40357-87-7
M. Wt: 125.127
InChI Key: ISFRSMMUUQWJCU-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-pyridone is a heterocyclic organic compound that belongs to the class of 2-pyridones. This compound is characterized by a pyridone ring with a hydroxyl group at the fourth position and a methyl group at the first position. It is known for its versatile applications in various fields, including biology, chemistry, and medicine.

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides.

    Palladium-Catalyzed Reactions: Another method involves the use of palladium catalysts under microwave irradiation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridone ring are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

    Substitution: Substituted pyridone derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-1-methyl-2-pyridone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-pyridone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position and the methyl group at the first position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of microbial growth or induction of cytotoxicity .

Comparison with Similar Compounds

    4-Hydroxy-2-pyridone: Similar structure but lacks the methyl group at the first position.

    1-Methyl-2-pyridone: Similar structure but lacks the hydroxyl group at the fourth position.

    2-Pyridone: The parent compound without any substituents.

Uniqueness: 4-Hydroxy-1-methyl-2-pyridone is unique due to the presence of both the hydroxyl group and the methyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and biological activity compared to its analogs .

Biological Activity

4-Hydroxy-1-methyl-2-pyridone (4-HMP) is a heterocyclic organic compound with significant biological activity, particularly in the fields of pharmacology and agriculture. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

4-HMP is characterized by a pyridone ring with a hydroxyl group at the fourth position and a methyl group at the first position. The synthesis of 4-HMP typically involves cyclization reactions of 1,3-dicarbonyl compounds with cyanoacetamides or palladium-catalyzed reactions under microwave irradiation, which enhance yields and purity.

Antimicrobial Activity

4-HMP exhibits potent antimicrobial properties, primarily through its action on bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, it disrupts DNA replication in bacteria, leading to cell death. This mechanism positions 4-HMP as a potential candidate for developing new antibacterial agents .

Cytotoxic Effects

Research has shown that 4-HMP can induce cytotoxicity in various cancer cell lines. For instance, studies have indicated that derivatives of 4-HMP possess significant antiproliferative effects against murine melanoma B16 cells with low toxicity on normal cells . The compound's IC50 values for different cancer cell lines range from 4.35 to 9.72 µM, demonstrating its potential as an anticancer agent .

Phytotoxic Activity

In addition to its antibacterial and anticancer properties, 4-HMP has been evaluated for its phytotoxic effects on various plant species. It demonstrated selective inhibition of growth in dicotyledonous plants such as Cucumis sativus and Ipomoea grandifolia, with significant root development inhibition observed at concentrations as low as 6.7×1086.7\times 10^{-8} mol a.i./g substrate . This suggests potential applications in herbicide development.

Table: Biological Activity Summary of this compound

Activity Effect Target Organisms IC50/MIC Values
AntibacterialInhibition of DNA replicationGram-positive bacteria (e.g., Staphylococcus aureus)MIC: 12.5 µM
CytotoxicInduces apoptosis in cancer cellsMurine melanoma B16 cellsIC50: 4.35–9.72 µM
PhytotoxicGrowth inhibitionCucumis sativus, Sorghum bicolorSignificant root inhibition

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-HMP suggests good bioavailability due to its ability to cross cell membranes effectively. However, it is essential to note that the compound has been classified as harmful if swallowed and may cause skin irritation . This necessitates careful handling in laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Hydroxy-1-methyl-2-pyridone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, alkoxy derivatives of similar pyridones are prepared by reacting chlorinated precursors with alkoxide ions in polar aprotic solvents like DMSO, followed by deprotection or functionalization steps . Reaction temperature, solvent choice (e.g., DMSO vs. THF), and stoichiometry significantly impact yield. Evidence from substituted pyridone syntheses suggests that optimizing pH (e.g., using NaHCO₃) and reaction time minimizes side products .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Recrystallization from ethanol or aqueous HCl is effective, as demonstrated for structurally related pyridones . Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves polar impurities. For hygroscopic derivatives, lyophilization or anhydrous solvent washes (e.g., diethyl ether) improve purity .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet near δ 12–14 ppm. Methyl groups (CH₃) resonate as singlets at δ 2.3–2.5 ppm, while pyridone ring protons show distinct splitting patterns (e.g., δ 6.2–7.0 ppm for aromatic protons) .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (OH stretch) confirm the pyridone core .

Advanced Research Questions

Q. How do substituents on the pyridone ring influence chelation properties and bioactivity?

  • Methodology : The hydroxypyridinone scaffold is a known metal chelator. Bulky alkyl groups (e.g., trimethylpentyl) enhance lipophilicity, improving membrane permeability in CNS-targeting drug candidates. Aminoethanol side chains (as in ) introduce hydrogen-bonding sites for enzyme inhibition . Comparative studies using UV-Vis titration with Fe³⁺/Al³⁺ quantify chelation stability constants .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodology : Discrepancies often arise from variations in starting material purity or reaction scale. For example, small-scale reactions (<1 mmol) may report higher yields due to better temperature control. Reproducibility can be improved by standardizing solvent drying (e.g., molecular sieves for DMSO) and monitoring reaction progress via TLC or HPLC . Meta-analysis of literature data (1982–2009) highlights solvent polarity as a critical variable .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyridone ring. Electron-withdrawing groups (e.g., NO₂) at the 4-position activate the ring for nucleophilic attack, while methyl groups slightly deactivate it. Transition state analysis identifies steric hindrance from the 1-methyl group as a limiting factor in regioselectivity .

Q. What mechanistic insights explain conflicting NMR data for tautomeric forms of this compound?

  • Methodology : The compound exists in equilibrium between keto (OH) and enol (NH) tautomers. Variable-temperature NMR in DMSO-d₆ reveals enol form dominance at high temperatures (δ 12.5 ppm for NH), while low temperatures favor the keto form (δ 14.0 ppm for OH). Solvent polarity and pH adjustments (e.g., adding D₂O) stabilize specific tautomers, resolving spectral inconsistencies .

Q. Methodological Considerations

  • Synthetic Challenges : emphasizes the sensitivity of pyridone derivatives to moisture; anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
  • Analytical Validation : Cross-validate NMR assignments with COSY/HSQC experiments to distinguish overlapping proton signals .
  • Biological Applications : Use SPR (Surface Plasmon Resonance) to assess binding affinity of pyridone derivatives to target proteins, as demonstrated for related antifibrotic agents .

Properties

IUPAC Name

4-hydroxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFRSMMUUQWJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40357-87-7
Record name 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dihydroxypyridine (3.0 g) was dissolved in 2N aqueous sodium hydroxide solution (30 ml) and dimethyl sulphate (3.7 g) was added dropwise over 90 minutes. The mixture was stirred at room temperature overnight, acidified with concentrated hydrochloric acid, the solvent removed under reduced pressure, the residue stirred in 5% methanol/dichloromethane and filtered. The filtrate was evaporated and the crude product was chromatographed on silica using 7:93 methanol: dichloromethane as the eluent to yield 1,2-dihydro-4-hydroxy-1-methyl-2-oxopyridine (0.77 g) as a yellow solid. m.p. 165-169° C. Found: C,57.28; H,5.47; N,10.89. C6H7NO2 requires C,57.59; H,5.64; N,11.19%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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